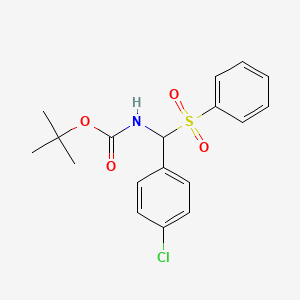

tert-Butyl ((4-chlorophenyl)(phenylsulfonyl)methyl)carbamate

Description

tert-Butyl ((4-chlorophenyl)(phenylsulfonyl)methyl)carbamate is a carbamate-protected sulfone derivative characterized by a 4-chlorophenyl group and a phenylsulfonyl moiety attached to a central methylene unit. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its structural features, including the electron-withdrawing sulfonyl group and the sterically bulky tert-butyl carbamate, influence its reactivity and stability, making it valuable for applications such as asymmetric catalysis and peptidomimetic design .

Properties

CAS No. |

774225-25-1 |

|---|---|

Molecular Formula |

C18H20ClNO4S |

Molecular Weight |

381.9 g/mol |

IUPAC Name |

tert-butyl N-[benzenesulfonyl-(4-chlorophenyl)methyl]carbamate |

InChI |

InChI=1S/C18H20ClNO4S/c1-18(2,3)24-17(21)20-16(13-9-11-14(19)12-10-13)25(22,23)15-7-5-4-6-8-15/h4-12,16H,1-3H3,(H,20,21) |

InChI Key |

UTPLFGSBRZBSAX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((4-chlorophenyl)(phenylsulfonyl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-chlorophenyl and phenylsulfonyl reagents under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate is reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure consistent production quality.

Chemical Reactions Analysis

Rhodium-Catalyzed Asymmetric Addition Reactions

This compound participates in enantioselective additions with arylboronic acids under rhodium catalysis. Key data from Organic Syntheses demonstrates its utility in forming chiral amines with high enantiomeric excess (ee):

| Entry | Ar1 | Ar2 | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Ph | 4-ClC₆H₄ | 76 | 98 |

| 2 | 4-MeC₆H₄ | - | 70 | 96 |

| 3 | 4-MeOC₆H₄ | - | 93 | - |

| 4 | 4-CF₃C₆H₄ | - | 51 | 95 |

Reaction conditions : [RhCl(cod)]₂ (2 mol%), (R,R)-deguPHOS ligand (4.4 mol%), THF, 60°C, 16–24 hours . The 4-chlorophenyl group enhances electrophilicity, facilitating nucleophilic attack by boronic acids.

Condensation Reactions

The compound is synthesized via a three-component condensation involving:

-

4-Chlorobenzaldehyde

-

tert-Butyl carbamate

-

Sodium phenylsulfinate

Key steps :

-

Reaction in methanol/water with formic acid at RT for 9 days yields the sulfone product (53.7 g scale, 53% yield) .

-

Trituration with ether removes residual aldehyde impurities .

Reductive Transformations

Controlled reduction of the sulfone group using NaBH₄ in THF/MeOH achieves near-quantitative yields (94%) of the corresponding amine . The reaction requires excess dichloromethane to dissolve the insoluble amine product during workup.

Cyclization and Dehydration

Under Hendrickson’s conditions , the carbamate participates in cyclodehydration with triflic anhydride (Tf₂O) and triphenylphosphine oxide (Ph₃PO):

-

Optimized protocol : 2 equiv Tf₂O, 4 equiv Ph₃PO, 89% yield after chromatography .

-

Applications: Synthesis of imidazoline scaffolds for bioactive molecules .

Hydrolysis and Functional Group Interconversion

The tert-butyl carbamate group undergoes acid- or base-catalyzed hydrolysis to release free amines. For example:

-

HCl in dioxane : Cleaves the Boc group quantitatively.

-

Enzymatic hydrolysis : Used in kinetic resolutions for chiral amine synthesis.

Biological Interaction Mechanisms

The compound inhibits enzymes by forming stable carbamate-enzyme adducts. Key interactions include:

-

Covalent bonding with serine or cysteine residues in active sites.

-

Disruption of substrate binding via sulfonyl group steric effects.

Stability and Side Reactions

Scientific Research Applications

tert-Butyl ((4-chlorophenyl)(phenylsulfonyl)methyl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein modification.

Mechanism of Action

The mechanism of action of tert-Butyl ((4-chlorophenyl)(phenylsulfonyl)methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Aryl Ring

tert-Butyl ((4-(Benzyloxy)phenyl)(phenylsulfonyl)methyl)carbamate (Compound 1)

- Structure : The 4-chlorophenyl group is replaced with a 4-(benzyloxy)phenyl moiety.

- Synthesis : Prepared in a 500-mL flask via sulfonylation and carbamate protection .

N-tert-Butyl(4-Cyanophenyl(phenylsulfonyl)methyl)carbamate

- Structure: Features a 4-cyanophenyl group instead of 4-chlorophenyl.

- Synthesis: Synthesized using 4-cyanobenzaldehyde, sodium benzenesulfinate, and tert-butyl carbamate (41% yield) .

tert-Butyl ((5-((4-Chlorophenyl)sulfonyl)thiophen-2-yl)methyl)carbamate (Compound 26)

Modifications to the Sulfonyl and Carbamate Groups

tert-Butyl (2-Oxo-3-(phenylsulfonyl)propyl)carbamate

- Structure : Contains a ketone group adjacent to the sulfonyl moiety.

- Synthesis : Oxidized from the corresponding alcohol using PCC (69% yield) .

- Key Differences : The ketone introduces a reactive site for further functionalization, such as hydrazone formation.

tert-Butyl (4-Chlorophenethyl)carbamate

- Structure : Lacks the sulfonyl group, featuring a simpler phenethyl backbone.

- Properties: Non-hazardous (per safety data) with a molecular weight of 255.74 .

- Key Differences : Absence of sulfonyl reduces steric hindrance, simplifying synthetic routes but limiting applications in sulfone-directed catalysis.

Complex Cyclic Derivatives

Cyclopentane-1,3-dione-Fused Analogs (Compounds 34–36)

- Structures :

- 34 : Ethyl and isobutoxy substituents on cyclopentane-dione.

- 35 : Isobutoxy and isopropyl groups.

- 36 : Cyclopropylmethyl and isobutoxy groups.

- Synthesis Yields : 100% (34), 80% (35), 78% (36) .

- Key Differences : The cyclopentane-dione core mimics carboxylic acid bioisosteres, expanding utility in medicinal chemistry.

Table 1. Substituent and Yield Analysis

Q & A

Q. What are the common synthetic routes for preparing tert-Butyl ((4-chlorophenyl)(phenylsulfonyl)methyl)carbamate?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A primary method involves reacting tert-butyl carbamate with a functionalized aldehyde or ketone precursor, such as 4-chlorophenyl(phenylsulfonyl)methanol, under basic conditions (e.g., triethylamine in dichloromethane or THF). Purification often employs column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the carbamate and sulfonyl groups, while IR spectroscopy identifies carbonyl (C=O) and sulfonyl (S=O) stretches. Mass spectrometry (ESI or HRMS) verifies molecular weight and fragmentation patterns. X-ray crystallography, though less common, provides definitive structural confirmation .

Q. How stable is this compound under varying storage conditions?

The compound is stable at room temperature in inert atmospheres but degrades under prolonged exposure to moisture, light, or strong acids/bases. Storage recommendations include desiccated environments (≤25°C) in amber glassware. Stability studies using HPLC or TLC can monitor decomposition products .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization involves tuning reaction parameters:

- Catalysts : Use DMAP or pyridine to accelerate carbamate formation.

- Solvents : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-reaction purification.

- Temperature : Controlled heating (40–60°C) balances reaction rate and byproduct formation. Kinetic studies and Design of Experiments (DoE) frameworks help identify optimal conditions .

Q. What mechanistic insights explain the reactivity of the sulfonyl group in this compound?

The phenylsulfonyl group acts as an electron-withdrawing moiety, stabilizing intermediates during nucleophilic attacks. Computational studies (DFT) reveal its role in transition-state stabilization. Experimental probes like isotopic labeling (¹⁸O in sulfonyl) or Hammett plots can validate electronic effects .

Q. How should researchers address contradictory literature data on its solubility and reactivity?

Discrepancies in solubility (e.g., water vs. organic solvents) may arise from polymorphic forms or impurities. Validate purity via elemental analysis and DSC. For reactivity contradictions, replicate experiments under standardized conditions (e.g., fixed pH, temperature) and use high-purity reagents .

Application-Oriented Questions

Q. What strategies are used to evaluate this compound’s potential in drug development?

- Structure-Activity Relationship (SAR) : Modify the 4-chlorophenyl or sulfonyl groups to assess pharmacological activity.

- In vitro assays : Test against target enzymes (e.g., proteases) or cell lines to measure IC₅₀ values.

- Preclinical models : Evaluate pharmacokinetics (PK) and toxicity in rodent studies .

Q. What are the acute toxicity profiles, and how are they mitigated in lab settings?

Limited acute toxicity data suggest low oral LD₅₀ in rodents, but in vitro assays (e.g., Ames test) screen for mutagenicity. Lab handling requires PPE (gloves, goggles), fume hoods, and emergency protocols for spills/inhalation. Acute exposure studies in zebrafish embryos provide rapid toxicity insights .

Methodological and Safety Questions

Q. What protocols ensure safe disposal of this compound to minimize environmental impact?

Q. How can crystallographic data enhance understanding of its molecular interactions?

Single-crystal X-ray diffraction reveals bond angles, dihedral angles, and non-covalent interactions (e.g., hydrogen bonds). Pairing with molecular docking simulations predicts binding affinities to biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.